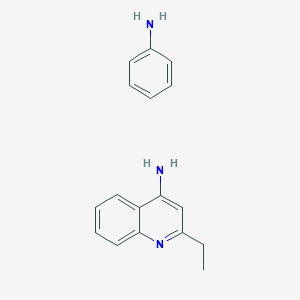![molecular formula C16H26N2O B2483048 2-[(2,2,6,6-テトラメチルピペリジン-4-イルアミノ)メチル]フェノール CAS No. 68617-71-0](/img/structure/B2483048.png)
2-[(2,2,6,6-テトラメチルピペリジン-4-イルアミノ)メチル]フェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol is an organic compound that belongs to the class of hindered amines. This compound is known for its stability and is often used in various chemical applications due to its unique structural properties.
科学的研究の応用
2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol has a wide range of scientific research applications:
作用機序
Target of Action
It is known that the compound is a derivative of 2,2,6,6-tetramethylpiperidine , which is an organic compound of the amine class and is used in chemistry as a hindered base .
Mode of Action
Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be used in chemistry as a hindered base . Hindered bases are typically involved in various chemical reactions, including the deprotonation of weak acids.
Biochemical Pathways
Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be involved in the synthesis of various compounds .
Pharmacokinetics
Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be a liquid at room temperature with a density of 083 g/mL . This suggests that it may have good solubility, which could potentially influence its bioavailability.
Result of Action
Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be used in chemistry as a hindered base , suggesting that it may be involved in various chemical reactions.
Action Environment
Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be sensitive to air , suggesting that the stability of 2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol may also be influenced by exposure to air.
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
The synthesis of 2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol typically involves a multi-step process. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of oxidants such as oxone to form hydroxylamines.
Substitution: It can react with heterocyclic thiols in the presence of iodine to form sulfenamide compounds.
N-Methylation: It can undergo N-methylation reactions with carbon dioxide and phenylsilane.
The major products formed from these reactions include hydroxylamines, sulfenamide compounds, and N-methylated amines.
類似化合物との比較
2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol can be compared with other similar compounds such as:
2,2,6,6-Tetramethylpiperidine: This compound is also a hindered amine and is used in similar applications.
2,2,6,6-Tetramethyl-4-piperidinol: Another hindered amine with similar stability properties.
Lithium tetramethylpiperidide: A derivative used as a strong base in organic synthesis.
The uniqueness of 2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol lies in its specific structural configuration, which imparts enhanced stability and reactivity in various chemical processes.
特性
IUPAC Name |
2-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-15(2)9-13(10-16(3,4)18-15)17-11-12-7-5-6-8-14(12)19/h5-8,13,17-19H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXGYJNEVXELQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2482967.png)
![4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2482970.png)

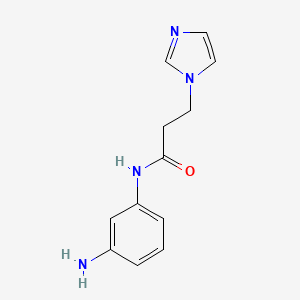
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2482976.png)
![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloroacetamide](/img/structure/B2482977.png)
![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)
![2,2-Dimethyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one](/img/structure/B2482980.png)
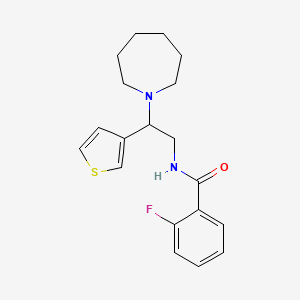
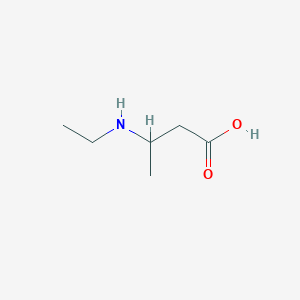
![N-(2-fluorophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2482984.png)
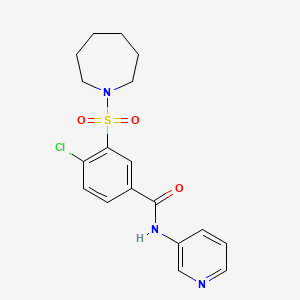
![N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2482986.png)
